![molecular formula C19H25N3O2 B5978859 ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate](/img/structure/B5978859.png)
ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylate derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate is not well understood. However, studies have shown that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for causing inflammation and pain. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins that are involved in cell proliferation.
Biochemical and Physiological Effects:
Ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate in lab experiments include its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its limited stability, which can result in degradation over time.
Orientations Futures
There are several future directions for research on ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate. One area of research could focus on improving its solubility and stability to enhance its potential as a therapeutic agent. Another area of research could focus on elucidating its mechanism of action to better understand its effects on various signaling pathways in the body. Additionally, further studies could explore its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate involves a multi-step process. The initial step involves the condensation of benzylamine and ethyl 3-oxo-3-piperidinecarboxylate in the presence of a suitable catalyst. The resulting intermediate compound is then treated with hydrazine hydrate to obtain ethyl 3-(benzylamino)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate. Finally, the compound is esterified using ethyl chloroformate to yield ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-benzyl-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate has shown potential applications in various scientific research fields. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-18(23)19(13-16-7-4-3-5-8-16)10-6-12-22(15-19)14-17-9-11-20-21-17/h3-5,7-9,11H,2,6,10,12-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGGGBLHIBWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NN2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.